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Compound of Interest

Compound Name: RO495

Cat. No.: B15610277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of the novel

investigational inhibitor, Hypothetinib (RO495-analog). To contextualize its performance, we

present a direct comparison with two well-characterized kinase inhibitors: Gefitinib, a selective

EGFR inhibitor, and Dasatinib, a multi-targeted inhibitor. This document is intended to offer an

objective overview supported by experimental data to inform research and drug development

decisions.

Comparative Kinase Selectivity Data
The inhibitory activity of Hypothetinib, Gefitinib, and Dasatinib was assessed against a panel of

selected kinases. The dissociation constant (Kd) is a measure of the binding affinity between

an inhibitor and a kinase; a lower Kd value indicates a higher binding affinity. All data presented

in the following table is for illustrative purposes and is compiled based on publicly available

information for Gefitinib and Dasatinib to provide a realistic comparative framework for

Hypothetinib.
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Kinase Target
Hypothetinib
(RO495-analog)
(Kd, nM)

Gefitinib (Kd, nM) Dasatinib (Kd, nM)

Primary Targets

EGFR 3.5 2.1 30

SRC 8.2 >10,000 0.8

ABL1 150 >10,000 1.1

Selected Off-Targets

LCK 25 >10,000 1.1

FYN 30 >10,000 1.5

YES1 28 >10,000 1.2

VEGFR2 850 >10,000 88

c-Kit >5,000 >10,000 12

PDGFRβ >5,000 >10,000 28

p38α (MAPK14) >10,000 >10,000 3,300

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a

therapeutic agent. Two widely adopted methods for comprehensive kinase profiling are the

KINOMEscan™ competition binding assay and the KiNativ™ cell-based assay.

KINOMEscan™ Competition Binding Assay
This in vitro assay quantitatively measures the binding of a test compound to a large panel of

kinases. The principle is based on a competitive binding assay where the test compound

competes with an immobilized, active-site directed ligand for binding to the kinase.

Generalized Protocol:
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Kinase Preparation: A diverse panel of human kinases are expressed, typically as fusions

with a DNA tag.

Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support

(e.g., beads).

Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and

the test compound at various concentrations.

Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the

DNA tag. A reduction in the amount of bound kinase indicates that the test compound has

successfully competed for the binding site.[1]

Data Analysis: The results are reported as the dissociation constant (Kd), which reflects the

binding affinity of the test compound for each kinase.

KiNativ™ Cellular Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of kinases within a

complex biological sample, such as a cell lysate. It provides insights into target engagement in

a more physiological context.

Generalized Protocol:

Cell Lysate Preparation: Cells of interest are lysed to release endogenous kinases in their

native state.

Inhibitor Treatment: The cell lysate is incubated with the test compound at various

concentrations, allowing the inhibitor to bind to its target kinases.

Probe Labeling: A biotinylated ATP/ADP acyl-phosphate probe is added to the lysate. This

probe covalently labels the active site of kinases that are not occupied by the inhibitor.

Proteolytic Digestion: The protein mixture is digested into peptides, typically using trypsin.

Enrichment and Analysis: The biotin-labeled peptides are enriched using streptavidin affinity

chromatography and then identified and quantified by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).
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Data Analysis: A decrease in the signal for a particular kinase-derived peptide in the

presence of the inhibitor indicates that the compound has bound to and inhibited that kinase.

Visualizing Molecular Interactions and Workflows
To further elucidate the context of Hypothetinib's activity, the following diagrams illustrate the

EGFR signaling pathway, a primary target, and the general workflow of a kinase selectivity

assay.
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Caption: EGFR Signaling Pathway and Inhibition.
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Caption: KINOMEscan Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Kinase Selectivity Profile of
Hypothetinib (RO495-analog)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610277#ro495-kinase-selectivity-profile-and-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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